molecular formula C20H21FN2O3 B2857822 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 954597-20-7

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No. B2857822
CAS RN: 954597-20-7
M. Wt: 356.397
InChI Key: BVLSPRFBZXXUSO-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide, also known as FL-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and is known for its unique properties, including its ability to selectively block certain wavelengths of light.

Scientific Research Applications

Chemosensor Development

One study focused on the development of a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+, a feature that could be reversed with the addition of ethylenediaminetetraacetic acid (EDTA). Its detection limit for Zn2+ was significantly lower than the World Health Organization's guideline for drinking water, highlighting its potential as a practical system for biological and environmental monitoring (Park et al., 2015).

Anticonvulsant Activity

Another study described the synthesis and evaluation of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides for their anticonvulsant activity. The study found that most compounds in the series showed protection in at least one model of epilepsy, highlighting the potential of these compounds for further development as anticonvulsant drugs (Obniska et al., 2015).

Sigma-1 Receptor Modulators

Research into the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, aiming at the transformation of N-Boc-protected compounds into intermediates useful for creating structural derivatives, was also reported. This work contributes to the understanding of sigma-1 receptors' role in neurological diseases and the development of potential therapeutic agents (Kuznecovs et al., 2020).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-14-2-8-18(9-3-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLSPRFBZXXUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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